"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" structure and properties
"N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)" structure and properties
An In-depth Technical Guide to N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) and its Role as a Bifunctional Linker
This technical guide provides a comprehensive overview of the structure, properties, and applications of the bifunctional linker, N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). This molecule is of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Molecular Structure and Physicochemical Properties
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) backbone. One terminus is functionalized with an azide (B81097) group, enabling covalent attachment to molecules via "click chemistry." The other end possesses two t-butyl ester-protected carboxylic acid groups, which, after deprotection, can be conjugated to other molecules. The PEG component enhances solubility and provides a flexible spacer.
Table 1: Physicochemical Properties of N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester)
| Property | Value | Source |
| Molecular Formula | C22H42N4O9 | Calculated |
| Molecular Weight | 506.59 g/mol | Calculated |
| Appearance | Colorless to light yellow oil | Typical for similar PEG compounds |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) | Inferred from similar structures |
| Purity | >95% (typically) | Supplier dependent |
| Storage | -20°C, desiccated | Recommended for azido (B1232118) compounds |
Key Applications and Mechanisms of Action
The unique trifunctional nature of this linker (one azide and two protected carboxylates) makes it a versatile tool in constructing complex biomolecules.
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PROTAC Synthesis: In the context of PROTACs, this linker can be used to connect a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The azide allows for the attachment of one of these ligands, while the deprotected carboxylates can be amidated to the other.
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Antibody-Drug Conjugate (ADC) Development: For ADCs, the azide can be used to attach the linker to a modified antibody. The deprotected carboxylates can then be conjugated to a cytotoxic drug payload. The PEG spacer helps in maintaining the solubility and stability of the final conjugate.
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Bioconjugation and Surface Modification: The azide group allows for facile and specific modification of alkyne-containing biomolecules or surfaces through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Below is a diagram illustrating the general workflow for utilizing this linker in the synthesis of a PROTAC.
Caption: General workflow for PROTAC synthesis using the bifunctional linker.
The signaling pathway initiated by a PROTAC molecule involves the recruitment of an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are generalized protocols for the key reactions involving N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester). Researchers should optimize these protocols for their specific substrates and experimental conditions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
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Dissolve the alkyne-containing molecule (1 equivalent) and N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) (1.1 equivalents) in a suitable solvent (e.g., a mixture of t-butanol and water).
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Add a copper(II) sulfate (B86663) solution (0.1 equivalents).
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Add a freshly prepared solution of sodium ascorbate (B8700270) (0.2 equivalents) to reduce Cu(II) to Cu(I) in situ.
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Stir the reaction mixture at room temperature for 4-12 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with an aqueous solution of EDTA to chelate the copper catalyst.
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Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of t-Butyl Esters
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Dissolve the t-butyl ester-protected compound in dichloromethane (B109758) (DCM).
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Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.
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Stir the reaction mixture at room temperature for 1-4 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene (B28343) may be necessary to remove residual TFA).
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The resulting carboxylic acid is often used in the next step without further purification.
Protocol 3: Amide Coupling
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Dissolve the deprotected carboxylic acid (1 equivalent) and the amine-containing molecule (1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
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Add a coupling agent such as HATU (1.2 equivalents) or EDC (1.5 equivalents) and an organic base like DIPEA (2-3 equivalents).
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1M HCl, saturated NaHCO3, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the final product by flash column chromatography or preparative HPLC.
A logical diagram illustrating the decision-making process for choosing a conjugation strategy is provided below.
Caption: Decision tree for conjugation strategy selection.
Conclusion
N-(Azido-PEG3)-N-bis(PEG1-t-butyl ester) is a highly versatile and valuable tool in modern drug discovery and development. Its well-defined structure, incorporating a PEG spacer for improved pharmacokinetics and distinct reactive handles for sequential or orthogonal conjugation, allows for the rational design and synthesis of complex and highly functionalized biomolecules. The experimental protocols provided herein offer a starting point for researchers to incorporate this linker into their synthetic strategies for developing novel therapeutics and research tools.
